molecular formula C18H17N5O4S B14971020 2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone

2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No.: B14971020
M. Wt: 399.4 g/mol
InChI Key: KEOKQULVGRIDHF-UHFFFAOYSA-N
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Description

2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a benzodioxole moiety, a triazolopyridazine ring, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of the benzodioxole and triazolopyridazine intermediates, followed by their coupling and subsequent functionalization. Common synthetic methods include:

    Formation of Benzodioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Triazolopyridazine: This involves the cyclization of hydrazine derivatives with pyridazine precursors.

    Coupling Reactions: The benzodioxole and triazolopyridazine intermediates are coupled using thiol-based reagents under conditions such as palladium-catalyzed cross-coupling.

    Functionalization: Introduction of the morpholine group is typically achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the morpholine and benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 1-(1,3-Benzodioxol-5-yl)butan-2-one
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol

Uniqueness

2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to its combination of a benzodioxole moiety, a triazolopyridazine ring, and a morpholine group, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C18H17N5O4S

Molecular Weight

399.4 g/mol

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C18H17N5O4S/c24-17(22-5-7-25-8-6-22)10-28-18-20-19-16-4-2-13(21-23(16)18)12-1-3-14-15(9-12)27-11-26-14/h1-4,9H,5-8,10-11H2

InChI Key

KEOKQULVGRIDHF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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